molecular formula C7H14N2O3 B131184 N-(Diethylcarbamoyl)-N-methoxyformamide CAS No. 146039-03-4

N-(Diethylcarbamoyl)-N-methoxyformamide

Cat. No.: B131184
CAS No.: 146039-03-4
M. Wt: 174.2 g/mol
InChI Key: ABUWPGZRKFDPIX-UHFFFAOYSA-N
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Description

N-(Diethylcarbamoyl)-N-methoxyformamide is an organic compound with a unique structure that combines both carbamoyl and methoxyformamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide typically involves the reaction of diethylcarbamoyl chloride with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Diethylcarbamoyl chloride} + \text{Methoxyamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(Diethylcarbamoyl)-N-methoxyformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-(Diethylcarbamoyl)-N-methoxyformamide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Diethylcarbamoyl)-N-methoxyformamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylcarbamoyl chloride: A related compound used in similar synthetic applications.

    N,N-Dimethylcarbamoyl chloride: Another similar compound with different alkyl groups.

    Methoxyformamide: Shares the methoxyformamide functional group but lacks the carbamoyl group.

Uniqueness

N-(Diethylcarbamoyl)-N-methoxyformamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

N-(diethylcarbamoyl)-N-methoxyformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4-8(5-2)7(11)9(6-10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWPGZRKFDPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340829
Record name N-(Diethylcarbamoyl)-N-methoxyformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146039-03-4
Record name N-(Diethylcarbamoyl)-N-methoxyformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diethylcarbamoyl)-n-methoxyformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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